(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride” can be represented by the InChI code: 1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
. This indicates that the compound consists of a phenyl ring substituted with bromine and chlorine atoms, and a hydrazine group .
Physical And Chemical Properties Analysis
“(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride” is a yellow solid . It has a molecular weight of 257.94 . The compound’s InChI key is SBONUPAUTHIWBT-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Brominated trihalomethylenones have been explored as precursors for the synthesis of various pyrazole derivatives. For instance, 5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones were used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through a cyclocondensation reaction with hydrazine monohydrate. These pyrazoles have shown potential in diverse applications including medicinal chemistry (Martins et al., 2013).
Intermediate in Insecticide Production
The compound 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of chlor-antraniliprole, a new insecticide, was synthesized from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine (Wen-bo, 2011).
Formation of Pyrazole-based Indoles
The phenyl hydrazone of 3-chloro-4-fluoro aniline was obtained and then underwent Fischer indole cyclization to give 2-acetyl-6-chloro-5-fluoro-3-phenylindole. This intermediate was used in subsequent reactions to form various pyrazole-based indoles, demonstrating the versatility of hydrazine derivatives in synthetic organic chemistry (Havannavar et al., 2014).
Role in Molecular Docking Studies
A novel bromo hydrazine derivative was synthesized and its structural and electronic properties were analyzed using various techniques. The molecular docking studies of this derivative with different receptors indicated its potential application in understanding molecular interactions in biological systems (Lalvani et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-bromo-5-chlorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBONUPAUTHIWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.